1h,1h-perfluorooctylamine
Overview
Description
1h,1h-perfluorooctylamine: is a fluorinated amine with the molecular formula C8H4F15N and a molecular weight of 399.1001 g/mol . This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various scientific and industrial applications .
Mechanism of Action
1H,1H-Perfluorooctylamine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine or 1H,1H-Pentadecafluorooctylamine, is a perfluoroalkyl compound . Here is an overview of its mechanism of action:
Target of Action
It’s known that perfluoroalkyl compounds generally interact with various biological molecules due to their unique physicochemical properties .
Mode of Action
As a perfluoroalkyl compound, it is characterized by strong carbon-fluorine bonds, which contribute to its high thermal and chemical stability . These properties may influence its interactions with biological targets.
Pharmacokinetics
Perfluoroalkyl compounds are generally known for their persistence in the environment and potential bioaccumulation .
Result of Action
Given its chemical stability, it may persist in biological systems, potentially leading to bioaccumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its chemical and thermal stability suggest that it may resist degradation in various environmental conditions . This persistence can lead to bioaccumulation and potential ecological risks .
Biochemical Analysis
Biochemical Properties
1H,1H-Pentadecafluorooctylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity. For example, 1H,1H-Pentadecafluorooctylamine has been shown to increase the static water contact angle values of materials, making them more hydrophobic. This interaction can affect the binding affinity of enzymes and proteins, leading to changes in their catalytic activity and stability.
Cellular Effects
1H,1H-Pentadecafluorooctylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in cell signaling pathways, such as those involving membrane-bound receptors and ion channels. Additionally, 1H,1H-Pentadecafluorooctylamine may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of 1H,1H-Pentadecafluorooctylamine involves its interaction with biomolecules at the molecular level. The compound’s perfluoroalkyl chain can form strong hydrophobic interactions with the hydrophobic regions of proteins and enzymes, potentially leading to changes in their conformation and activity. For example, 1H,1H-Pentadecafluorooctylamine has been shown to increase the thermal stability of materials by interacting with and stabilizing their molecular structure. Additionally, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H-Pentadecafluorooctylamine can change over time due to its stability and degradation. The compound is known for its high thermal stability, which allows it to maintain its chemical structure and activity over extended periods. Prolonged exposure to environmental factors such as heat, light, and moisture can lead to the degradation of 1H,1H-Pentadecafluorooctylamine, potentially reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1H,1H-Pentadecafluorooctylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1H,1H-Pentadecafluorooctylamine can cause toxic or adverse effects, including liver damage and reproductive toxicity . Threshold effects have been observed, where the compound’s impact on cellular function and health becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control when using 1H,1H-Pentadecafluorooctylamine in research and industrial applications.
Metabolic Pathways
1H,1H-Pentadecafluorooctylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of enzymes, potentially affecting their catalytic activity and stability. For example, 1H,1H-Pentadecafluorooctylamine has been shown to influence the metabolism of lipids and other hydrophobic molecules by interacting with enzymes involved in lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H,1H-Pentadecafluorooctylamine within cells and tissues are influenced by its hydrophobic nature. The compound can readily integrate into cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, 1H,1H-Pentadecafluorooctylamine can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. These interactions can affect the compound’s localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
1H,1H-Pentadecafluorooctylamine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, 1H,1H-Pentadecafluorooctylamine may be targeted to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and stress responses. These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1h,1h-perfluorooctylamine can be synthesized through the reaction between the amine group of 1H,1H-pentadecafluorooctylamine and the carboxyl or alkoxy groups of graphene oxide . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1h,1h-perfluorooctylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1h,1h-perfluorooctylamine has a wide range of scientific research applications, including:
Surface Modification: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties.
Self-Assembled Monolayers: It is employed in the formation of self-assembled monolayers for various applications, including sensors and coatings.
Industrial Applications: It is utilized in the production of specialty chemicals, coatings, and polymers.
Comparison with Similar Compounds
1H,1H-Perfluorooctylamine: Similar in structure but with different chain lengths and properties.
Pentadecafluorooctanoic Acid: Known for its peroxisome proliferator effects and used in similar applications.
Uniqueness: this compound is unique due to its specific combination of fluorinated and amine groups, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring both properties, such as surface modification and the development of advanced materials.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCZXRSVKNFILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184723 | |
Record name | 1H,1H-Perfluorooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-29-9 | |
Record name | 1H,1H-Pentadecafluorooctylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H-Perfluorooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Perfluorooctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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